molecular formula C14H21NO B14583997 N-[(4-Methoxyphenyl)methyl]-3-methylpent-3-en-1-amine CAS No. 61334-31-4

N-[(4-Methoxyphenyl)methyl]-3-methylpent-3-en-1-amine

Katalognummer: B14583997
CAS-Nummer: 61334-31-4
Molekulargewicht: 219.32 g/mol
InChI-Schlüssel: RXKOFUHYYAOTCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-Methoxyphenyl)methyl]-3-methylpent-3-en-1-amine is an organic compound characterized by the presence of a methoxyphenyl group attached to a methylpent-3-en-1-amine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxyphenyl)methyl]-3-methylpent-3-en-1-amine typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired amine with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(4-Methoxyphenyl)methyl]-3-methylpent-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or other derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-[(4-Methoxyphenyl)methyl]-3-methylpent-3-en-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[(4-Methoxyphenyl)methyl]-3-methylpent-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[(4-Hydroxy-3-methoxyphenyl)methyl]acetamide: Similar structure with a hydroxy group instead of a methoxy group.

    4-Methoxyamphetamine: Contains a methoxyphenyl group but differs in the amine structure.

Uniqueness

N-[(4-Methoxyphenyl)methyl]-3-methylpent-3-en-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and methylpent-3-en-1-amine structure make it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

61334-31-4

Molekularformel

C14H21NO

Molekulargewicht

219.32 g/mol

IUPAC-Name

N-[(4-methoxyphenyl)methyl]-3-methylpent-3-en-1-amine

InChI

InChI=1S/C14H21NO/c1-4-12(2)9-10-15-11-13-5-7-14(16-3)8-6-13/h4-8,15H,9-11H2,1-3H3

InChI-Schlüssel

RXKOFUHYYAOTCC-UHFFFAOYSA-N

Kanonische SMILES

CC=C(C)CCNCC1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.